molecular formula C12H23BClNO2 B6289766 [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride CAS No. 2716849-16-8

[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride

Cat. No.: B6289766
CAS No.: 2716849-16-8
M. Wt: 259.58 g/mol
InChI Key: RSFOVMIADRFTOB-UHFFFAOYSA-N
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Description

[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride is a boronic ester derivative that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride typically involves the reaction of 1-methyl-1,2,5,6-tetrahydropyridine with boronic acid derivatives under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the coupling reaction between the boronic acid and the tetrahydropyridine derivative .

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki–Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce various functionalized tetrahydropyridine compounds .

Scientific Research Applications

Chemistry

In chemistry, [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable tool for synthesizing complex organic molecules .

Biology and Medicine

In biological and medical research, this compound is used to study the effects of boronic esters on biological systems.

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to facilitate carbon-carbon bond formation makes it an essential component in the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism of action of [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride lies in its specific structure, which allows for unique reactivity and selectivity in coupling reactions. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in organic synthesis .

Properties

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)10-7-6-8-14(5)9-10;/h7H,6,8-9H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFOVMIADRFTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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